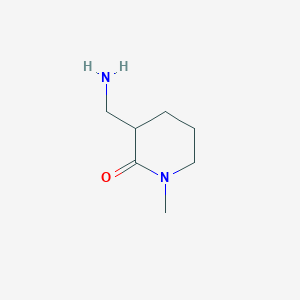
2-Ethyl-4-iodo-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-iodo-1-methylbenzene is an organic compound with the molecular formula C9H11I. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the second position, an iodine atom at the fourth position, and a methyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-1-methylbenzene (o-xylene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to achieve the desired purity levels. Techniques such as recrystallization and distillation are commonly employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-iodo-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds like 2-ethyl-4-methylphenol or 2-ethyl-4-methylbenzoic acid.
Oxidation: Formation of 2-ethyl-4-methylbenzoic acid.
Reduction: Formation of 2-ethyl-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of biological pathways and mechanisms involving halogenated aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-iodo-1-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethyl and methyl groups also play a role in determining the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1-iodo-4-methylbenzene: Similar structure but with different substitution pattern.
4-Iodo-1-methyl-2-propylbenzene: Similar iodine and methyl substitution but with a propyl group instead of an ethyl group.
2-Iodo-4-methyl-1-ethylbenzene: Similar iodine and methyl substitution but with different positions of the ethyl group.
Uniqueness
2-Ethyl-4-iodo-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an ethyl and a methyl group, along with an iodine atom, makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H11I |
|---|---|
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
2-ethyl-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C9H11I/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
CMGJEWGQEDSFPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


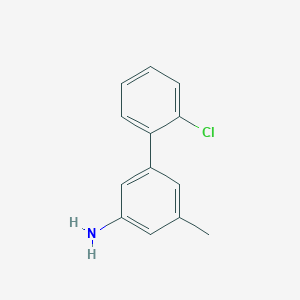
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
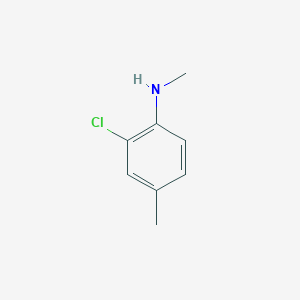

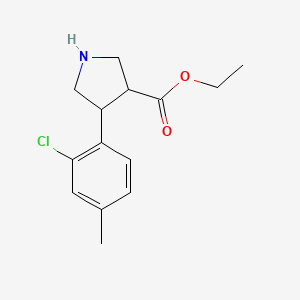
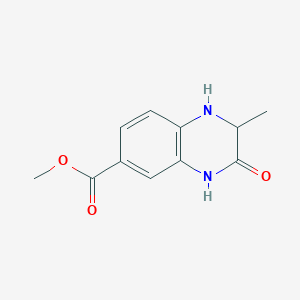
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
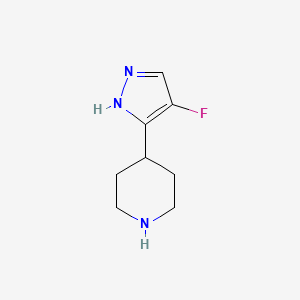
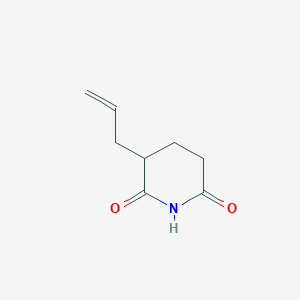
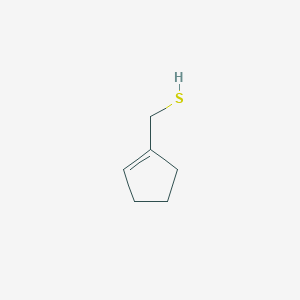
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)

